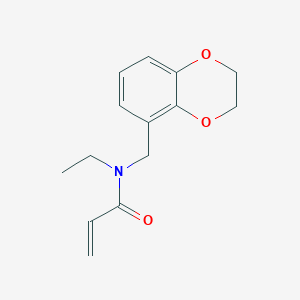

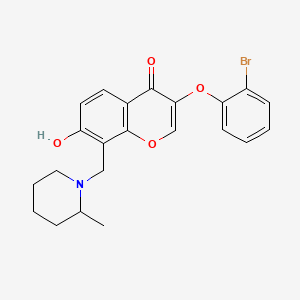

![molecular formula C8H11ClN2O3 B2497681 Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride CAS No. 2230800-21-0](/img/structure/B2497681.png)

Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures, starting from readily available precursors. For instance, novel methyl dihydropyrazolo[3,4-b]pyridine carboxylates were prepared from 2-oxo-tetrahydropyridine carboxylates by treatment with Vilsmeier–Haack reagent and subsequent reaction with hydrazine, revealing insights into the synthetic routes that could be adapted for methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride (Verdecia et al., 1996).

Molecular Structure Analysis

The molecular structure of closely related compounds has been studied through X-ray diffraction and theoretical calculations, providing insight into the favored geometries and conformations of the tetrahydroisoxazolo[5,4-c]pyridine ring system. These studies highlight the structural characteristics that could be expected for this compound and its derivatives (Shen et al., 2012).

Chemical Reactions and Properties

Reactions of related compounds involve cycloadditions, nucleophilic substitutions, and electrophilic additions, indicative of the reactivity patterns that might be observed with this compound. These reactions underscore the compound's utility as a versatile intermediate for further chemical transformations (Adembri et al., 1982).

Scientific Research Applications

Tautomerism and Structural Analysis

Research has investigated the tautomerism and structural properties of related heterocyclic compounds, highlighting their complex behavior in both crystal and solution forms. These studies provide insights into the stability and transformation products of similar compounds, which are crucial for understanding their chemical behavior and potential applications in materials science and molecular design (Gubaidullin et al., 2014).

Synthesis and Structural Study

A significant body of research focuses on the synthesis and structural study of isoxazolopyridinones and related heterocyclic systems. These studies have led to the development of methods for preparing highly stereocontrolled compounds, which are of interest for further chemical transformations and potential applications in creating complex molecular architectures (Suárez et al., 2000).

Scaffold for Functionalized Compounds

Research has also explored the use of related compounds as scaffolds for the synthesis of functionalized molecules. This work includes the development of methodologies for creating new derivatives with varied biological and chemical properties, which can be utilized in drug discovery and synthetic chemistry (Jones et al., 2012).

Biological Activity Studies

While excluding direct drug use and dosage information, some research has focused on the potential biological activities of compounds structurally related to Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride. These studies aim to understand the molecular basis of their activity and explore their potential as leads for the development of new therapeutic agents (Kletskov et al., 2018).

Corrosion Inhibition

Additionally, derivatives of similar compounds have been evaluated for their corrosion inhibition properties, demonstrating their potential utility in protecting metals from corrosion in industrial applications. This research opens new avenues for the development of safer and more efficient corrosion inhibitors (Sudheer & Quraishi, 2015).

Mechanism of Action

Target of Action

A related compound, thpo (4,5,6,7-tetrahydroisoxazolo [4,5-c]pyridin-3-ol), has been identified as an inhibitor of gaba uptake . This suggests that Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride may also interact with GABA receptors or related pathways.

Mode of Action

If it is similar to thpo, it may enhance the inhibition of the firing of neurons by gaba , suggesting a potential role in modulating neuronal activity.

Result of Action

If it acts similarly to THPO, it may enhance the inhibition of the firing of neurons by GABA , potentially affecting neuronal activity and related physiological processes.

Biochemical Analysis

Biochemical Properties

It is known that this compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

methyl 4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.ClH/c1-12-8(11)7-5-2-3-9-4-6(5)13-10-7;/h9H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBUBOPGVJSJQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC2=C1CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2230800-21-0 |

Source

|

| Record name | methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

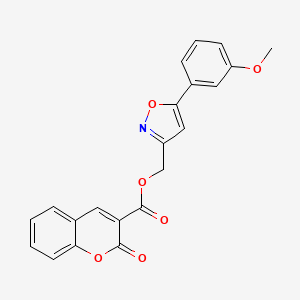

![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2497599.png)

![6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497602.png)

![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2497610.png)

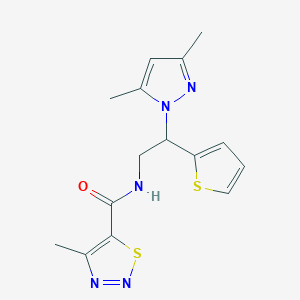

![N-(3-(methylsulfonamido)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2497611.png)

![6-((3-chloro-4-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2497613.png)

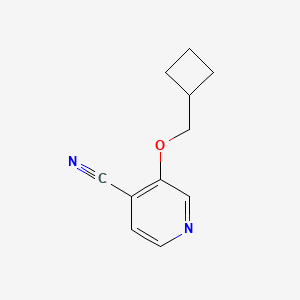

![Methyl 4-[(2-cyanobenzyl)oxy]benzoate](/img/structure/B2497619.png)